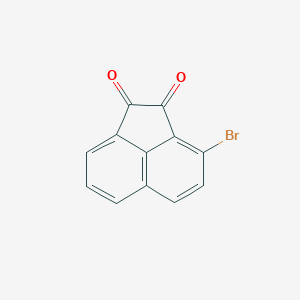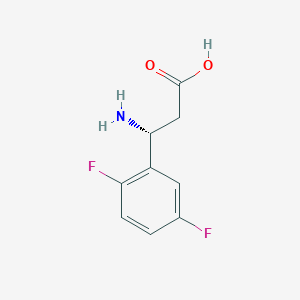
(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9F2NO2. It is an important compound in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is converted to the corresponding cyanohydrin using hydrogen cyanide in the presence of a base.
Hydrolysis: The cyanohydrin is then hydrolyzed to form the corresponding amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
- ®-2-Amino-3-(2,4-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid
Uniqueness
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of fluorine atoms on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
CAS 编号 |
1228561-26-9 |
|---|---|
分子式 |
C9H9F2NO2 |
分子量 |
201.17 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
AXIFQWRTBOFNKU-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)F |
规范 SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


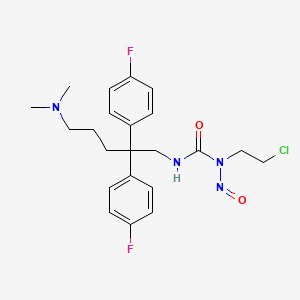

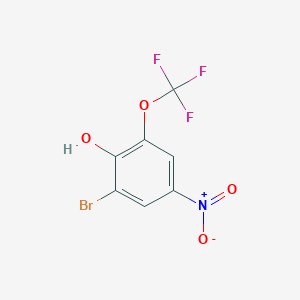
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
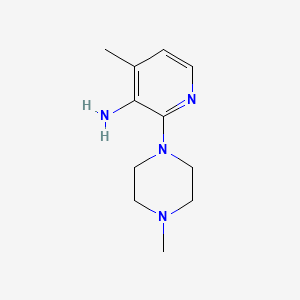
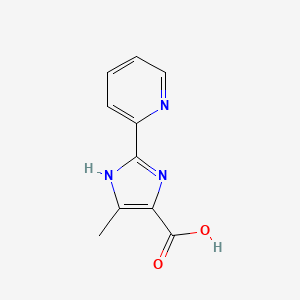
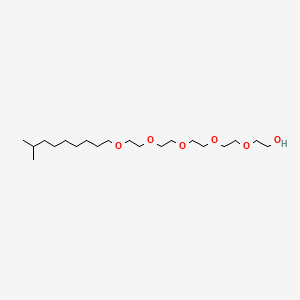

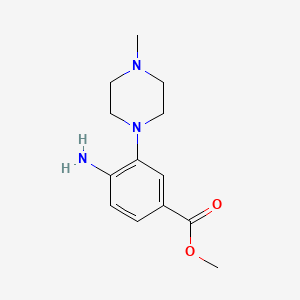

![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
